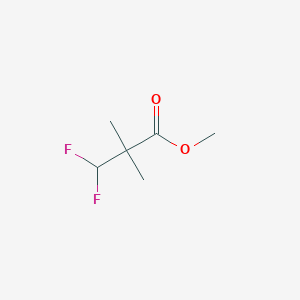
Methyl 3,3-difluoro-2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
化学反应分析
Types of Reactions
Substitution Reactions: Methyl 3,3-difluoro-2,2-dimethylpropanoate can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: This compound can be hydrolyzed to produce 3,3-difluoro-2,2-dimethylpropanoic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Typically performed under acidic or basic conditions with water as the solvent.
Major Products
Substitution: Depending on the nucleophile, products can vary widely.
Hydrolysis: Produces 3,3-difluoro-2,2-dimethylpropanoic acid and methanol.
科学研究应用
作用机制
The mechanism of action for methyl 3,3-difluoro-2,2-dimethylpropanoate largely depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the fluorine atoms are replaced by nucleophiles, altering the compound’s structure and properties . The molecular targets and pathways involved are specific to the reaction conditions and reagents used .
相似化合物的比较
生物活性
Methyl 3,3-difluoro-2,2-dimethylpropanoate is a fluorinated compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C7H12F2O2 and a molecular weight of approximately 166.17 g/mol. The presence of fluorine atoms significantly influences its reactivity and stability, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The fluorine atoms can be replaced by nucleophiles in substitution reactions, altering the compound's structure and enhancing its interaction with biological targets.
- Hydrolysis : Under acidic or basic conditions, the compound can hydrolyze to form 3,3-difluoro-2,2-dimethylpropanoic acid and methanol. This reaction can lead to the release of active intermediates that may interact with various biological macromolecules.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. For instance:
- Inhibition of Bacterial Growth : In vitro assays demonstrated that the compound inhibits the growth of certain bacterial strains at concentrations as low as 50 µM. This effect is likely due to its ability to interfere with bacterial cell wall synthesis or function .
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on mammalian cells:
- Cell Viability Assays : In studies involving B16F10 murine melanoma cells, this compound did not exhibit significant cytotoxicity at concentrations up to 20 µM. However, higher concentrations resulted in decreased cell viability, indicating a potential dose-dependent cytotoxic effect .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C7H12F2O2 | Antimicrobial; moderate cytotoxicity |
| Ethyl 3,3-difluoro-2-oxopropanoic acid | C6H8F2O3 | Inhibitory effects on enzyme activities |
| Methyl 3-bromo-2-methylpropanoate | C6H11BrO2 | Moderate antibacterial properties |
Study on Antimicrobial Activity
A recent study published in MDPI investigated the antimicrobial properties of several fluorinated compounds, including this compound. The study found that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .
Cytotoxicity Assessment in Cancer Research
In another study focusing on cancer therapeutics, researchers evaluated the cytotoxic effects of various fluorinated esters on melanoma cells. This compound was included in the screening process and showed promising results in reducing cell viability at higher concentrations without significant toxicity at lower doses .
属性
IUPAC Name |
methyl 3,3-difluoro-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-6(2,4(7)8)5(9)10-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWAGUPQBZUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














